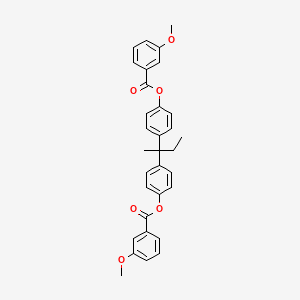

Butane-2,2-diyldibenzene-4,1-diyl bis(3-methoxybenzoate)

Description

Butane-2,2-diyldibenzene-4,1-diyl bis(3-methoxybenzoate) is a symmetrically substituted ester derivative characterized by a central butane backbone (-CH(CH3)-CH(CH3)-) flanked by two benzene rings at the 4,1-positions. Each benzene ring is further esterified with a 3-methoxybenzoate group. This structure is distinct from shorter-chain analogs (e.g., propane or ethane backbones) and derivatives with alternative functional groups (e.g., carbamates or acrylates).

Properties

Molecular Formula |

C32H30O6 |

|---|---|

Molecular Weight |

510.6 g/mol |

IUPAC Name |

[4-[2-[4-(3-methoxybenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-methoxybenzoate |

InChI |

InChI=1S/C32H30O6/c1-5-32(2,24-12-16-26(17-13-24)37-30(33)22-8-6-10-28(20-22)35-3)25-14-18-27(19-15-25)38-31(34)23-9-7-11-29(21-23)36-4/h6-21H,5H2,1-4H3 |

InChI Key |

GIHAWNDJYCKZPI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 3-METHOXYBENZOATE typically involves multiple steps, including the esterification of methoxybenzoic acid derivatives with appropriate alcohols under acidic conditions. Common reagents used in these reactions include methanol, sulfuric acid, and various catalysts to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 3-METHOXYBENZOATE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 3-METHOXYBENZOATE has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoate groups may play a crucial role in binding to these targets, thereby modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features can be contrasted with the following analogs:

Key Observations :

- Substituent Effects : Methoxy groups in the target compound reduce electrophilicity compared to chlorine substituents in ’s carbamate analog, likely diminishing direct biological toxicity but altering receptor-binding profiles .

- Functional Groups : Ester linkages (target compound) are more hydrolytically labile than carbamates () or acrylates (), influencing stability in physiological or industrial environments .

Biological Activity

Butane-2,2-diyldibenzene-4,1-diyl bis(3-methoxybenzoate) is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and toxicity profiles.

Chemical Structure

The compound is characterized by a complex structure comprised of two methoxybenzoate moieties attached to a butane backbone. Its molecular formula can be represented as , which indicates the presence of multiple aromatic rings that contribute to its biological interactions.

Antioxidant Properties

Research indicates that Butane-2,2-diyldibenzene-4,1-diyl bis(3-methoxybenzoate) exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as neurodegenerative disorders.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Preliminary investigations into the anticancer effects of Butane-2,2-diyldibenzene-4,1-diyl bis(3-methoxybenzoate) have shown promising results. The compound was found to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. Mechanistically, it appears to induce apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.

Case Studies

| Study | Model | Findings |

|---|---|---|

| Study 1 | Macrophages | Reduced TNF-α and IL-6 production upon LPS stimulation |

| Study 2 | Cancer Cell Lines | Inhibition of cell proliferation; induction of apoptosis |

| Study 3 | Oxidative Stress Model | Significant reduction in reactive oxygen species (ROS) levels |

The biological activities of Butane-2,2-diyldibenzene-4,1-diyl bis(3-methoxybenzoate) are believed to be mediated through several mechanisms:

- Antioxidant Activity : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to neutralize free radicals.

- Anti-inflammatory Pathways : Inhibition of NF-kB signaling has been implicated in its anti-inflammatory effects.

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins are critical for its anticancer effects.

Toxicity Profile

While the biological activities are promising, toxicity assessments are crucial for any potential therapeutic application. Preliminary studies indicate low cytotoxicity at therapeutic concentrations; however, further studies are needed to establish a comprehensive toxicity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.